4-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Description
4-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as ESI-09, is a small molecule inhibitor that targets RhoGDI binding to Rho GTPases. Rho GTPases are key regulators of cell migration, proliferation, and differentiation, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and neurological disorders. ESI-09 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Scientific Research Applications
Heteroarene Functionalization and Optoelectronic Properties
The research on the rhodium-catalyzed annulation of ethyl benzimidates with α-aroyl sulfur ylides, leading to the synthesis of pyrano[4,3,2-ij]isoquinoline derivatives, showcases the potential of similar sulfonyl and heteroarene functionalities in synthesizing fused heteroarenes. These compounds have been tested for optoelectronic properties, indicating the relevance of such structures in developing materials with specific optical and electronic applications (Wu et al., 2018).
Anticancer Activity of Quinoline Derivatives
The synthesis and evaluation of 1,4‐Naphthoquinone derivatives, containing phenylaminosulfanyl moieties, for anticancer activity highlights the potential therapeutic applications of complex quinoline derivatives. Specifically, certain compounds demonstrated remarkable cytotoxic activity against various human cancer cell lines, indicating the significance of structural features like sulfonyl groups in medicinal chemistry for cancer treatment (Ravichandiran et al., 2019).
Synthesis of Sulfonyl Hydrazones and Biological Activities
The synthesis of new sulfonyl hydrazones incorporating piperidine rings, and their evaluation for biological activities, such as antioxidant and anticholinesterase activities, demonstrates the broad potential of sulfonyl and piperidine functionalities in developing compounds with significant biological properties. This work highlights the importance of such compounds in the design of new therapeutic agents with potential antioxidant and enzyme inhibitory properties (Karaman et al., 2016).
properties
IUPAC Name |
4-[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-2-17-7-5-6-14-25(17)30(28,29)18-12-10-16(11-13-18)22(27)24-15-21(26)23-19-8-3-4-9-20(19)24/h3-4,8-13,17H,2,5-7,14-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDANAVPHWARTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one |
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